Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal

CAS No.: 290814-90-3

Cat. No.: VC8262034

Molecular Formula: C25H36N4O8

Molecular Weight: 520.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 290814-90-3 |

|---|---|

| Molecular Formula | C25H36N4O8 |

| Molecular Weight | 520.6 g/mol |

| IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylbutanoyl]amino]propanoyl]-methylamino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C25H36N4O8/c1-14(2)22(23(35)26-15(3)24(36)28(5)18(13-30)12-21(33)34)29(6)25(37)20(27-16(4)31)11-17-7-9-19(32)10-8-17/h7-10,13-15,18,20,22,32H,11-12H2,1-6H3,(H,26,35)(H,27,31)(H,33,34)/t15-,18-,20-,22-/m0/s1 |

| Standard InChI Key | YWDYZNNKJIPYAY-LYKNXKPOSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(C)[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |

| SMILES | CC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

| Canonical SMILES | CC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

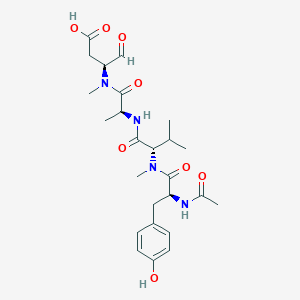

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal features a linear peptide backbone with strategic modifications:

-

N-terminal acetylation: The tyrosine residue is acetylated, enhancing metabolic stability and influencing receptor interactions .

-

N-methylation: Both valine and aspartic acid residues undergo N-methylation, reducing hydrogen-bonding capacity and improving membrane permeability.

The IUPAC name, , reflects its stereochemical complexity. The SMILES notation (CC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C) further delineates its branched structure.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 520.6 g/mol | |

| CAS Number | 290814-90-3 | |

| IUPAC Name |

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal likely employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Key steps include:

-

Acylation of Tyrosine: Acetylation at the N-terminal tyrosine using acetic anhydride, a method validated in related tyrosine derivatives .

-

N-Methylation: Incorporation of N-methyl amino acids via Emoc-protected derivatives to prevent racemization.

-

Coupling Reactions: Sequential coupling of valine, alanine, and aspartic acid residues using activators like HBTU or HATU.

Chirality and Stereochemical Control

The peptide’s bioactivity is highly dependent on its S-configuration, as observed in analogous NMDA antagonists . Enantiomerically pure synthesis is critical, with chromatographic purification (e.g., HPLC) ensuring >98% stereochemical purity.

| Parameter | Control Group | Treated Group | p-value |

|---|---|---|---|

| Infarct Volume (24 hr) | 41.1% | 26.5% | <0.05 |

| Caspase-1 Activity | 100% | 3.4% | <0.01 |

| Caspase-3 Activity | 100% | 13.2% | <0.05 |

| Apoptosis (Nucleosome Levels) | 100% | 47% | <0.05 |

Blood-Brain Barrier (BBB) Penetration

N-methylation and acetylation enhance BBB permeability by mimicking endogenous amino acids, enabling transport via system L carriers . For instance, SDZ EAB 515 (a related NMDA antagonist) achieves brain uptake with a of 50 μM for L-phenylalanine transport . This mechanism could facilitate central nervous system (CNS) delivery of acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal.

Research Challenges and Limitations

Limited Empirical Data

No peer-reviewed studies directly investigate acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal’s bioactivity. Existing inferences rely on structural analogs , necessitating validation through targeted assays.

Metabolic Stability

While N-methylation improves stability, esterase-mediated hydrolysis of the aspartal moiety may limit half-life. Prodrug strategies or formulation optimizations (e.g., liposomal encapsulation) could address this.

Future Directions and Therapeutic Applications

Neuroprotection

Given the neuroprotective effects of caspase inhibitors , this peptide could be evaluated in models of traumatic brain injury, Alzheimer’s disease, or amyotrophic lateral sclerosis (ALS).

Anti-Inflammatory Therapeutics

Caspase-1 regulates interleukin-1β (IL-1β) maturation, a key inflammatory cytokine . Targeting this pathway may offer therapeutic avenues for rheumatoid arthritis or sepsis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume